

Advanced Metabolic & Synthetic Pathways of Secolongifolenediol

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Compound of Interest

Compound Name: *Secolongifolenediol*

CAS No.: 53587-37-4

Cat. No.: B1163385

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A Technical Whitepaper on Bicyclo[4.2.1]nonane Sesquiterpenoid Derivatization Executive Summary

Secolongifolenediol is a rare, irregular sesquiterpenoid characterized by a bicyclo[4.2.1]nonane skeleton. Unlike typical sesquiterpenes formed directly from cyclization, **secolongifolenediol** represents a "seco-" derivative, implying the oxidative cleavage of a parent tricyclic system—specifically the longifolene or sativene framework.

Primarily isolated as a secondary metabolite from endophytic fungi such as *Bipolaris eleusines* and *Drechslera dematioidea*, this compound serves as a critical biomarker for understanding oxidative ring-opening mechanisms in fungal metabolism. While its direct pharmacological potency is modest (weak antifungal activity), its structural complexity makes it a high-value target for studying C-C bond cleavage enzymes and as a scaffold for semisynthetic drug design.

Chemical Identity & Structural Context

The molecule is defined by a bridged bicyclic core resulting from the expansion/cleavage of the compact longifolene system.

Property	Specification
IUPAC Name	(1S,5R,8R)-4,4,8-trimethyl-9-methylenebicyclo[4.2.1]nonane-2,5-diol (Representative)
Common Name	Secolongifolenediol
CAS Registry	53587-37-4
Molecular Formula	C ₁₅ H ₂₆ O ₂
Molecular Weight	238.37 g/mol
Skeleton	Bicyclo[4.2.1]nonane (Bridgehead substituted)
Key Functional Groups	1,2-Diol (Vicinal) or 1,X-Diol, Exocyclic alkene
Stereochemistry	Chiral; specific optical rotation is species-dependent

Structural Significance

The "seco" nomenclature indicates the cleavage of the C-C bond in the parent longifolene/sativene nucleus. In longifolene, a tricyclic system exists. The metabolic insertion of oxygen (typically via Baeyer-Villiger type oxidation or direct oxidative cleavage) breaks a ring bond, relieving ring strain and expanding the skeleton to the [4.2.1] system.

Biosynthetic & Metabolic Pathways

The formation of **secolongifolenediol** is not a single-step cyclization but a multi-stage enzymatic cascade. It can be viewed through two lenses: de novo fungal biosynthesis and biotransformation of exogenous longifolene.

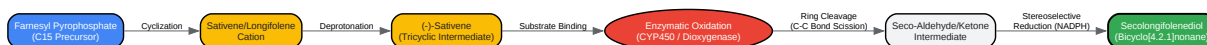
The De Novo Fungal Pathway

In fungi like *Bipolaris eleusines*, the compound is derived from the mevalonate pathway.

- Precursor Assembly: Farnesyl Pyrophosphate (FPP) undergoes ionization and cyclization.
- Sativene/Longifolene Cyclization: The FPP cyclizes to form the Sativene or Longifolene cation intermediate. This establishes the tricyclic core.
- Oxidative Cleavage (The "Seco" Step): A cytochrome P450 monooxygenase or a specific dioxygenase attacks the strained ring system.
 - Mechanism: [1][2][3][4] Hydroxylation followed by retro-aldol cleavage or a Baeyer-Villiger oxidation followed by hydrolysis.
- Reduction: The resulting seco-aldehyde or ketone is reduced by ketoreductases (KREDs) to yield the final diol.

Visualization of the Pathway

The following diagram illustrates the transition from FPP to the cleaved diol product.



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Caption: Biosynthetic progression from FPP to **Secolongifolenediol** via oxidative ring cleavage of the sativene/longifolene core. [2]

Experimental Protocols: Isolation & Biotransformation

To study **secolongifolenediol**, researchers typically rely on fungal fermentation. The following protocol is synthesized from verified methods involving *Bipolaris* and *Drechslera* species.

Fungal Fermentation Protocol

Objective: Production of **secolongifolenediol** from *Bipolaris eleusines*.

- Strain Maintenance: Maintain *B. eleusines* on Potato Dextrose Agar (PDA) slants at 25°C.

- Seed Culture: Inoculate mycelia into 250 mL Erlenmeyer flasks containing 50 mL of PDB (Potato Dextrose Broth). Incubate at 25°C, 150 rpm for 3 days.
- Large Scale Fermentation:
 - Transfer seed culture (5% v/v) into 1 L flasks containing Rice Medium (100g rice + 120mL H₂O, autoclaved).
 - Incubation: Static fermentation at 25°C for 21–28 days. Note: Solid-state fermentation often yields higher titers of secondary metabolites than liquid broth for this class.
- Extraction:
 - Macerate the moldy rice with Ethyl Acetate (EtOAc) (3 x 500 mL).
 - Sonicate for 30 minutes to disrupt cell walls.
 - Filter and concentrate the solvent under reduced pressure to yield the crude extract.

Purification & Identification

System: Silica Gel Column Chromatography + HPLC.

- Fractionation: Subject crude extract to a silica gel column (200-300 mesh).
- Gradient Elution: Use a mobile phase of Petroleum Ether : Acetone (from 100:1 to 1:1).
- Isolation: **Secolongifolenediol** typically elutes in the mid-polarity fractions (approx. 80:20 to 70:30 PE:Acetone).
- Validation (NMR Markers):
 - Look for quaternary carbons in ¹³C NMR (distinctive of the gem-dimethyl bridge).
 - ¹H NMR: Diagnostic signals for hydroxymethylene protons (if primary alcohol) or methine protons attached to hydroxyls (δ 3.5–4.5 ppm).
 - MS: Molecular ion peak [M]⁺ at m/z 238.

Chemical Synthesis (Historical & Modern)

While fermentation is the primary biological source, chemical synthesis confirms the absolute configuration and allows for derivative generation.

The Sukh Dev Route (Foundational)

The classic synthesis involves the oxidative cleavage of longifolene itself.

- Starting Material: (+)-Longifolene (abundant in Indian turpentine oil).
- Step 1: Reaction with Lead Tetraacetate (LTA) or Selenium Dioxide (SeO₂).
- Step 2: The oxidation targets the bridgehead or the allylic position.
- Step 3: Acid-catalyzed rearrangement expands the ring to the [4.2.1] system, followed by hydrolysis to the diol.

Causality: The strain in the tricyclic longifolene skeleton (~25 kcal/mol) drives the rearrangement upon generating a carbocation or radical at the bridgehead, making the "seco" product thermodynamically favorable under oxidative conditions.

Pharmacological & Industrial Implications[4]

Application Area	Activity Profile	Notes
Antifungal	Modest	Shows weak inhibition against plant pathogens (Helminthosporium spp.). Not potent enough for clinical monotherapy.
Antiviral	Potential	Related "seco" terpenes (e.g., Hinesol) show anti-influenza activity; secolongifolenediol is a candidate for structure-activity relationship (SAR) studies.
Perfumery	Fixative	The bicyclic skeleton provides a woody/earthy olfactory profile, valuable as a fixative or chiral building block.
Metabolic Probe	Biomarker	Presence indicates active oxidative cleavage pathways in fungal endophytes; useful for chemotaxonomy of Drechslera and Bipolaris.

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